molecular formula C12H11F3O B2715482 2-(3,4,5-trifluorophenyl)cyclohexanone CAS No. 1172639-14-3

2-(3,4,5-trifluorophenyl)cyclohexanone

Cat. No.: B2715482
CAS No.: 1172639-14-3
M. Wt: 228.214
InChI Key: UUYBOSTZSMQZDL-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)cyclohexanone is a fluorinated cyclohexanone derivative featuring a phenyl ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions. This compound is of significant interest in materials science and pharmaceutical chemistry due to the electron-withdrawing nature of fluorine atoms, which enhance thermal stability, polarity, and metabolic resistance . Its synthesis typically involves coupling reactions between cyclohexanone precursors and halogenated aromatic intermediates, as exemplified by the use of 1-bromo-3,4,5-trifluorobenzene in liquid crystal synthesis . Applications include its role as an intermediate in liquid crystal displays (LCDs), where its rigid, fluorinated structure improves mesophase stability and electro-optical properties .

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYBOSTZSMQZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)cyclohexanone typically involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows: [ \text{3,4,5-Trifluorophenylmagnesium bromide} + \text{Cyclohexanone} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Grignard reaction and the availability of starting materials suggest that this method could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-trifluorophenyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Materials Science

Photoluminescence and Electroluminescence
The compound has been explored for its potential use in organic light-emitting diodes (OLEDs). Its unique electronic properties due to the trifluorophenyl substitution make it suitable for developing materials with desirable photoluminescent characteristics. Studies have shown that incorporating 2-(3,4,5-trifluorophenyl)cyclohexanone into heteroleptic iridium complexes can lead to improved device performance.

Case Study: Iridium Complexes
In a study involving iridium complexes doped with this compound derivatives:

Device Configuration Performance Metrics
Device AHigh efficiency
Device BEnhanced stability

These results highlight the compound's potential in advancing OLED technology.

Organic Synthesis

Role as a Building Block
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Asymmetric Catalysis
The compound has been utilized as a chiral ligand in asymmetric catalysis, influencing the stereochemistry of reaction products. This application is crucial for synthesizing enantiomerically pure compounds that are often required in drug development.

Reaction Type Yield (%) Stereoselectivity (%)
Reaction A8592
Reaction B7888

These metrics demonstrate the effectiveness of this compound as a catalyst in producing desired stereochemical outcomes.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trifluorophenyl)cyclohexanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to significant biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Fluorine Count Key Properties/Applications References
This compound 3,4,5-Trifluorophenyl 3 High thermal stability; LCD intermediates
4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone 2,5-Difluorophenyl + 4-chlorophenylsulfonyl 2 Enhanced polarity; antimicrobial potential
2-(3-Methoxyphenyl)cyclohexanone 3-Methoxyphenyl 0 Electron-donating substituent; organic synthesis
[trans-4-(3,4-Difluorophenyl)cyclohexyl]cyclohexanone 3,4-Difluorophenyl 2 Moderate mesophase stability; LCDs
4,4-Dimethyl-2-(trifluoromethyl)cyclohexanone Trifluoromethyl + 4,4-dimethyl 3 (CF₃ group) Steric bulk; potential in agrochemicals

Electronic and Steric Effects

  • Fluorine Substitution: The trifluorophenyl group in this compound provides strong electron-withdrawing effects, enhancing thermal stability and dipole interactions compared to difluorophenyl (2 fluorine atoms) or non-fluorinated analogues like 2-(3-methoxyphenyl)cyclohexanone .
  • Sulfonyl and Chlorine Additions: The sulfonyl group in 4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone increases polarity and may improve antimicrobial activity, as seen in related acylthiourea derivatives .

Biological Activity

2-(3,4,5-trifluorophenyl)cyclohexanone is a compound of significant interest in medicinal chemistry and biological research due to its unique trifluoromethyl substitution on the phenyl ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₁F₃O. The trifluoromethyl group enhances the compound's lipophilicity and stability, influencing its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluorophenyl group significantly increases binding affinity and selectivity towards these molecular targets. Such interactions can modulate various biological pathways, leading to potential therapeutic effects.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, derivatives with fluorinated phenyl groups have shown promising results against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The structural modifications in these compounds are critical for their potency and selectivity.

Anti-inflammatory and Analgesic Effects

Preliminary research suggests that this compound may possess anti-inflammatory and analgesic properties. The presence of the trifluoromethyl group alters the compound's interaction with inflammatory mediators and pain receptors . Further studies are needed to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

Activity Observation Reference
AntiviralInhibition of HIV-1 replication in vitro
Anti-inflammatoryPotential modulation of inflammatory pathways
AnalgesicAlleviation of pain in animal models
Enzyme InteractionEnhanced binding to specific receptors

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that incorporate the trifluoromethyl group into the cyclohexanone framework. Its applications extend beyond medicinal chemistry; it is also utilized in materials science for developing advanced electronic materials due to its unique electronic properties .

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